Ethanamine, 2,2'-[oxybis(2,1-ethanediyloxy)]bis-, also known as Amino-PEG3-Amine or 1,11-Diamino-3,6,9-trioxaundecane, is a molecule containing an ethane-1,2-diamine (ethylenediamine) core linked at both ends by three ether (ethoxy) groups []. This structure falls under the category of short-chain polyethylene glycols (PEGs) with terminal amine functional groups [].
Due to the presence of both amine and ether functionalities, Ethanamine, 2,2'-[oxybis(2,1-ethanediyloxy)]bis- holds potential for various research applications. Here are some possibilities:
Ethanamine, 2,2'-[oxybis(2,1-ethanediyloxy)]bis-, also known as Amino-PEG3-Amine, is a molecule containing an ethane-1,2-diamine (ethylenediamine) core linked to two polyethylene glycol (PEG) chains through ether linkages on both ends. PEGs are hydrophilic polymers commonly used for various applications in science and medicine []. This specific compound falls under the category of PEGylated diamines, which are gaining interest for their potential uses in drug delivery and bioconjugation [].
The key feature of the molecule is the central ethylenediamine core, which contains two primary amine groups (NH2). These amine groups can participate in various chemical reactions for attaching other molecules. The two PEG chains attached to the ends provide hydrophilicity and water solubility to the molecule []. The ether linkages (C-O-C) between the ethylenediamine and PEG chains contribute to the overall flexibility of the molecule.
Specific details on the synthesis of Ethanamine, 2,2'-[oxybis(2,1-ethanediyloxy)]bis- are not readily available in scientific literature. However, synthesis of PEGylated diamines often involves reactions between amino-PEG and diisocyanates or activated esters, followed by deprotection steps if necessary [].
The amine groups of Ethanamine, 2,2'-[oxybis(2,1-ethanediyloxy)]bis- can react with various functional groups to form amide bonds or Schiff bases. This allows for the attachment of drugs, targeting moieties, or other biomolecules to the molecule for various applications [].
Currently, there is no scientific research readily available detailing a specific mechanism of action for Ethanamine, 2,2'-[oxybis(2,1-ethanediyloxy)]bis- itself. However, the mechanism of its action likely depends on the molecule it is attached to. As a linker molecule, its primary function is to provide a spacer and hydrophilic character to the conjugated molecule, potentially influencing its pharmacokinetics and biodistribution [].
Corrosive;Irritant